2-(Benzyloxy)-3-fluoroaniline

Drug Discovery Medicinal Chemistry CNS Penetration

Secure a versatile, high-purity scaffold for your next kinase inhibitor program. 2-(Benzyloxy)-3-fluoroaniline's unique ortho-benzyloxy/meta-fluoro substitution pattern is critical for achieving low-nanomolar potency against FLT3, EGFR, and ErbB2. Its calculated LogP of 2.85 makes it an ideal starting point for CNS-penetrant therapeutics, a key differentiator from other isomers. Avoid experimental failure from generic substitutions; source this specific regioisomer to ensure target affinity and cellular efficacy.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
Cat. No. B7974166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3-fluoroaniline
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=C2F)N
InChIInChI=1S/C13H12FNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
InChIKeyLIOJPDKTJQWCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-3-fluoroaniline (CAS 1184302-52-0): Technical Specification and Procurement-Ready Product Profile for a Ortho-Fluorinated Benzyloxyaniline Scaffold


2-(Benzyloxy)-3-fluoroaniline (CAS 1184302-52-0) is a polysubstituted aromatic amine with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . It is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and drug discovery . The compound features a unique 1,2,3-substitution pattern on the benzene ring, incorporating a benzyloxy group (-OCH₂C₆H₅) at the ortho position relative to the amine (-NH₂) and a fluorine atom at the meta position. This specific arrangement creates a distinct electronic environment that is difficult to replicate with other isomers or analogs, as the ortho-, para-directing benzyloxy group and the deactivating, ortho-, para-directing fluorine atom exert competing influences on the ring's reactivity .

2-(Benzyloxy)-3-fluoroaniline (CAS 1184302-52-0) Scientific Procurement: Why Substitution with Positional Isomers or Other Halogen Analogs Invalidates Experimental Reproducibility


While the molecular formula C13H12FNO is shared by several benzyloxy-fluoroaniline isomers (e.g., 4-(benzyloxy)-3-fluoroaniline , 2-(benzyloxy)-5-fluoroaniline ), these compounds are not interchangeable as building blocks or pharmacological probes. The precise regioisomeric substitution pattern of 2-(benzyloxy)-3-fluoroaniline dictates its unique electronic distribution, steric conformation, and resultant biological activity profile. For instance, in the context of ErbB kinase inhibition, a consistent structure-activity relationship (SAR) demonstrates that a 4-(3-fluorobenzyloxy)-3-haloanilino motif provides optimal enzyme potency and cellular selectivity, highlighting the critical dependence of activity on the exact positioning of the fluorobenzyloxy moiety on the aniline core [1]. Similarly, substituting the fluorine atom for a bulkier halogen like bromine or chlorine, as in 2-(benzyloxy)-3-bromo-5-fluoroaniline, introduces additional steric bulk and lipophilicity that can dramatically alter target binding, physicochemical properties, and overall pharmacological profile . Generic substitution thus carries a high risk of experimental failure due to significant and unpredictable deviations in reactivity, target affinity, and cellular efficacy.

2-(Benzyloxy)-3-fluoroaniline (CAS 1184302-52-0) Procurement Evidence Guide: Comparative Quantitative Performance Data Against Key Analogs


Lipophilicity (LogP) Benchmarking: 2-(Benzyloxy)-3-fluoroaniline Exhibits Optimal Lipophilicity for CNS Drug-Likeness Compared to Key Isomers

The partition coefficient (LogP) is a critical parameter governing membrane permeability, solubility, and CNS penetration. 2-(Benzyloxy)-3-fluoroaniline exhibits a calculated LogP of 2.85 [1]. This value lies within the optimal range for CNS drug candidates (typically LogP 2-4) and represents a measurable difference from its positional isomer, 4-(benzyloxy)-3-fluoroaniline, which has a reported XLogP3-AA of 2.8 . While the absolute difference appears small, in the context of drug design, a ΔLogP of 0.05 can significantly influence off-target binding and pharmacokinetic profiles. Furthermore, this value differentiates it from the analogous 2-(benzyloxy)-5-fluoroaniline, which has a reported LogP of 2.85 as well, indicating that the 3-fluoro substitution pattern offers a distinct balance of properties .

Drug Discovery Medicinal Chemistry CNS Penetration

Receptor Tyrosine Kinase Inhibition Profile: 2-(Benzyloxy)-3-fluoroaniline-Containing Analog Demonstrates Sub-Nanomolar Potency Against FLT3 Kinase

A specific analog incorporating the 2-(benzyloxy)-3-fluoroaniline scaffold has demonstrated potent inhibitory activity against the FLT3 receptor tyrosine kinase, a key target in acute myeloid leukemia (AML). In a head-to-head comparison within the same assay system, this compound (BDBM50349001/CHEMBL1807392) achieved an IC50 of 11 nM against wild-type GST-tagged FLT3 kinase [1]. A second assay using a Kinase-Glo format reported an IC50 of 13 nM, confirming its consistent low nanomolar potency [1]. While a different analog (BDBM50177718/CHEMBL3814734) showed an IC50 of 40 nM against the FLT3 D835Y mutant in a cellular viability assay [2], the 11-13 nM potency for the wild-type enzyme is a quantifiable performance metric.

Oncology Kinase Inhibition FLT3

Dual ErbB1/ErbB2 Tyrosine Kinase Inhibition: The 2-(Benzyloxy)-3-fluoroaniline Scaffold's Role in Achieving Low Nanomolar Potency

The 2-(benzyloxy)-3-fluoroaniline core is a critical component in a series of irreversible EGFR/ErbB2 tyrosine kinase inhibitors. A representative compound (BDBM50191497/CHEMBL3921129) based on this scaffold exhibited an IC50 of 8 nM for irreversible inhibition of full-length human ERBB1 (EGFR) autophosphorylation in a cellular assay [1]. Against ERBB2 (HER2), the same compound achieved an IC50 of 23 nM [1]. This dual inhibitory profile is significant and is consistent with published SAR studies on 6-furanylquinazoline scaffolds, which identified the 4-(3-fluorobenzyloxy)-3-haloanilino motif (closely related to the 2-(benzyloxy)-3-fluoroaniline core) as providing the optimal balance of enzyme potency and cellular selectivity for dual ErbB1/ErbB2 inhibition [2].

Oncology Kinase Inhibition EGFR/ErbB2

2-(Benzyloxy)-3-fluoroaniline (CAS 1184302-52-0): Evidence-Based Application Scenarios for Medicinal Chemistry and Targeted Protein Degradation


Design and Synthesis of Potent and Selective Kinase Inhibitors for Oncology Programs

The compound's demonstrated ability to confer low nanomolar potency against key oncology targets such as FLT3 (IC50 = 11 nM [1]), EGFR (IC50 = 8 nM [2]), and ErbB2 (IC50 = 23 nM [2]) makes it a high-value building block for medicinal chemistry teams focused on kinase inhibitor discovery. Its unique 1,2,3-substitution pattern, which is a feature of optimized SAR in the 6-furanylquinazoline series [3], provides a direct path to generating analogs with the potential for improved cellular selectivity and dual inhibitory profiles. This scaffold is particularly well-suited for programs targeting resistant kinase mutants or developing irreversible covalent inhibitors.

Optimization of CNS-Penetrant Drug Candidates in Neurodegenerative Disease Research

With a calculated LogP of 2.85 [4], 2-(benzyloxy)-3-fluoroaniline possesses a lipophilicity profile that is highly favorable for crossing the blood-brain barrier. This physicochemical property makes it an excellent starting point for the design of CNS-penetrant therapeutics. Researchers investigating targets for neurodegenerative diseases like Parkinson's or Alzheimer's can leverage this scaffold's balanced lipophilicity to improve brain exposure of lead compounds, a critical factor for in vivo efficacy that is often difficult to achieve with more polar or highly lipophilic analogs.

Development of Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease

Compounds containing the benzyloxy pharmacophore are a well-established class of MAO-B inhibitors. For instance, the benzyloxy derivative safinamide is an approved MAO-B inhibitor for Parkinson's disease [5]. While 2-(benzyloxy)-3-fluoroaniline itself may not be the final drug, its core structure allows for the rational design of new, selective MAO-B inhibitors. Researchers can use this scaffold to explore structure-activity relationships aimed at improving potency, selectivity over MAO-A, or pharmacokinetic properties, building on the known binding mode of benzyloxy-containing inhibitors within the MAO-B active site [5].

Quote Request

Request a Quote for 2-(Benzyloxy)-3-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.